Benzoic acid, 5-chloro-2-phenoxy-

Description

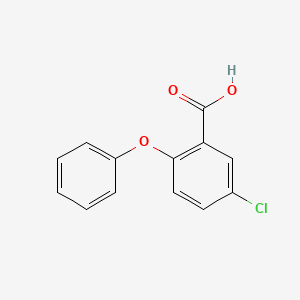

5-Chloro-2-phenoxybenzoic acid is a benzoic acid derivative characterized by a chlorine atom at the 5-position and a phenoxy group at the 2-position of the benzene ring. Benzoic acid derivatives are widely used in pharmaceuticals, agrochemicals, and preservatives due to their bioactivity and structural versatility . This compound’s substituents influence its physicochemical properties, such as solubility, acidity (pKa), and biological interactions. Its synthesis typically involves halogenation and etherification steps, though specific protocols vary based on target substituents .

Properties

IUPAC Name |

5-chloro-2-phenoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO3/c14-9-6-7-12(11(8-9)13(15)16)17-10-4-2-1-3-5-10/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVYICBKWQEJNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470512 | |

| Record name | Benzoic acid, 5-chloro-2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69199-63-9 | |

| Record name | Benzoic acid, 5-chloro-2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 5-chloro-2-phenoxy- typically involves the reaction of 5-chloro-2-phenol with a benzoic acid derivative. One common method is the nucleophilic aromatic substitution reaction, where 5-chloro-2-phenol reacts with a benzoic acid derivative in the presence of a base such as sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of benzoic acid, 5-chloro-2-phenoxy- often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product. The use of catalysts, such as palladium or copper, can further enhance the efficiency of the synthesis process .

Types of Reactions:

Oxidation: Benzoic acid, 5-chloro-2-phenoxy- can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the chlorine or phenoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydroxide, sulfuric acid, or halogenating agents are commonly employed.

Major Products Formed:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols or amines.

Substitution: Various substituted benzoic acid derivatives depending on the reagents used

Scientific Research Applications

Benzoic acid, 5-chloro-2-phenoxy- has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its derivatives are often explored for their potential as intermediates in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of polymers, resins, and other industrial chemicals. .

Mechanism of Action

The mechanism of action of benzoic acid, 5-chloro-2-phenoxy- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes, such as acetyl-CoA carboxylase (ACCase). This inhibition disrupts essential metabolic pathways, leading to the compound’s biological effects. The phenoxy group and chlorine atom play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 5-chloro-2-phenoxybenzoic acid with key analogs:

Key Observations :

- Phenoxy vs. Hydroxy Groups: The phenoxy group in 5-chloro-2-phenoxybenzoic acid increases hydrophobicity compared to the hydroxyl group in 5-chloro-2-hydroxybenzoic acid, reducing water solubility but enhancing membrane permeability .

- Fluorinated Substituents: The trifluoroethoxy group in 5-chloro-2-(trifluoroethoxy)benzoic acid improves metabolic stability due to fluorine’s electronegativity, making it more resistant to enzymatic degradation than the phenoxy analog .

Toxicity Profiles (QSTR Analysis)

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives highlight the role of molecular connectivity indices (0JA, 1JA) and cross-factor JB in predicting acute oral toxicity (LD₅₀) .

- 5-Chloro-2-phenoxybenzoic acid: Predicted LD₅₀ is higher (less toxic) than derivatives with electron-withdrawing groups (e.g., nitro) due to reduced electrophilicity.

- Amino-Substituted Analogs: 4-Amino-5-chloro-2-methoxybenzoic acid shows lower toxicity than non-amino derivatives, as amino groups facilitate detoxification pathways .

Extraction and Solubility Behavior

- Extraction Efficiency: Benzoic acid derivatives with hydrophobic substituents (e.g., phenoxy, trifluoroethoxy) exhibit higher distribution coefficients (m) in emulsion liquid membranes, enabling faster extraction than polar analogs like acetic acid .

- Solubility Trends: 5-Chloro-2-phenoxybenzoic acid is less soluble in aqueous media compared to 5-chloro-2-hydroxybenzoic acid but more soluble than fully halogenated derivatives (e.g., 2,4-dichlorobenzoic acid) .

Biological Activity

Benzoic acid, 5-chloro-2-phenoxy- (CAS No. 69199-63-9), is a compound of significant interest due to its diverse biological activities and potential applications in various fields, including medicine and agriculture. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

Benzoic acid, 5-chloro-2-phenoxy- has the molecular formula CHClO and features a unique substitution pattern that influences its chemical behavior and biological interactions. The presence of the chlorine atom and the phenoxy group contributes to its reactivity and biological profile.

The biological activity of benzoic acid, 5-chloro-2-phenoxy- is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : This compound has been shown to inhibit enzymes like acetyl-CoA carboxylase (ACCase), which is crucial in fatty acid metabolism. This inhibition can disrupt metabolic pathways, leading to various biological effects.

- Antimicrobial Activity : Research indicates that benzoic acid derivatives can exhibit antimicrobial properties against a range of microorganisms. These effects are often linked to the compound's ability to disrupt cellular membranes or interfere with metabolic processes .

- Cell Signaling Modulation : The compound may influence cell signaling pathways by interacting with proteins involved in signal transduction, thereby altering gene expression and cellular function.

The biochemical properties of benzoic acid, 5-chloro-2-phenoxy- include:

- Stability : The compound is relatively stable under standard laboratory conditions but may degrade under extreme conditions such as prolonged exposure to light or heat.

- Reactivity : It can undergo various chemical reactions, including oxidation and reduction, which can lead to the formation of different derivatives with potentially enhanced or altered biological activities.

Antimicrobial Efficacy

A study evaluating the antimicrobial properties of benzoic acid derivatives found that benzoic acid, 5-chloro-2-phenoxy-, exhibited significant activity against several bacterial strains. The mechanism was attributed to membrane disruption and inhibition of key metabolic enzymes .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

Enzyme Inhibition Studies

Inhibition studies have demonstrated that benzoic acid, 5-chloro-2-phenoxy-, effectively inhibits ACCase in vitro, showing potential as a herbicide candidate. The IC50 value for ACCase inhibition was determined to be approximately 25 µM, indicating a strong inhibitory effect compared to other known inhibitors .

Applications in Research and Industry

Benzoic acid, 5-chloro-2-phenoxy- is utilized in various fields:

- Pharmaceutical Development : Its enzyme inhibition properties are being explored for developing new therapeutic agents targeting metabolic disorders.

- Agricultural Chemistry : Due to its antimicrobial properties, it is investigated as a potential biocide for crop protection against fungal pathogens .

- Synthetic Chemistry : The compound serves as a building block for synthesizing more complex organic molecules in research settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.